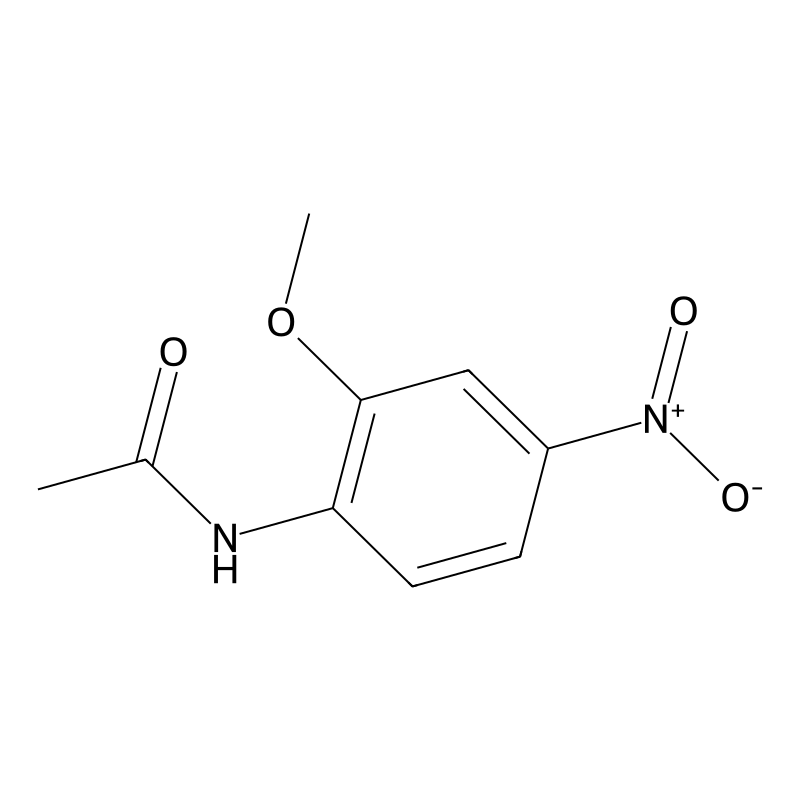

N-(2-Methoxy-4-nitrophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Toxicology

Summary of Application: N-(4-Methoxy-2-nitrophenyl)acetamide has been studied in the context of environmental toxicology.

Methods of Application: The compound was synthesized and single crystals grown from aqueous solution were analyzed by X-ray diffraction.

Results or Outcomes: The study provided insights into the structure of the compound, including the degree of planarity of the three substituents with the central phenyl ring.

Pharmaceutical Research

Summary of Application: In vivo, 4-AAs mostly undergo oxidative O-dealkylation to give N-(4-hydroxphenyl)acetamide.

Methods of Application: The compound is studied in the context of its biotransformation.

Results or Outcomes: The study provided insights into the potential health risks associated with the compound, including its carcinogenic and kidney-damaging properties.

Chemical Structure Analysis

Summary of Application: The compound’s structure has been analyzed using X-ray diffraction

Methods of Application: Single crystals of the compound were grown from an aqueous solution and then analyzed.

Pharmaceutical Research

Summary of Application: The compound has been studied in the context of its biotransformation.

Herbicidal Activity

Summary of Application: Phenoxy acids and their derivatives, which include N-(2-Methoxy-4-nitrophenyl)acetamide, are associated with a variety of biological activities such as herbicidal activity.

Methods of Application: The compound can be applied to plants to study its herbicidal effects.

Results or Outcomes: The study could provide insights into the herbicidal properties of the compound.

Anti-mycobacterial Agents

Summary of Application: Phenoxy acids and their derivatives, which include N-(2-Methoxy-4-nitrophenyl)acetamide, have been studied for their anti-mycobacterial properties.

Methods of Application: The compound can be tested against mycobacterial strains to study its anti-mycobacterial effects.

Results or Outcomes: The study could provide insights into the anti-mycobacterial properties of the compound.

N-(2-Methoxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula . It features a methoxy group and a nitro group attached to a phenyl ring, making it a derivative of acetanilide. The compound is characterized by its unique structural properties, which include non-planarity due to torsion angles between the substituents and the central phenyl ring. This non-planarity can influence its chemical reactivity and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science .

- Nitration: The nitro group can participate in electrophilic aromatic substitution reactions, potentially leading to further nitration.

- Reduction: The nitro group may be reduced to an amine under specific conditions, altering the compound's biological activity.

- Acetylation: The acetamido group can be modified through acetylation reactions, impacting solubility and reactivity.

These reactions highlight the compound's versatility in synthetic chemistry and potential applications in developing new materials or pharmaceuticals .

Research indicates that N-(2-Methoxy-4-nitrophenyl)acetamide exhibits significant biological activity. It may act as an antimicrobial agent, with studies showing its effectiveness against various bacterial strains. Additionally, the compound's structural features suggest potential anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies aimed at drug development .

The synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The general procedure is as follows:

- Reagents: Combine 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline with 2.46 g (24 mmol) of acetic anhydride in 30 ml of glacial acetic acid.

- Reaction Conditions: Stir the mixture continuously for approximately 18 hours at room temperature.

- Isolation: After the reaction, dry the mixture under vacuum and purify the residue through recrystallization from aqueous solution.

This method yields single crystals suitable for characterization through techniques such as X-ray diffraction .

N-(2-Methoxy-4-nitrophenyl)acetamide has several applications across different fields:

- Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development.

- Materials Science: The compound has been explored for use in optoelectronic devices due to its thin-film properties, which are beneficial for light detection applications .

- Chemical Research: It serves as a model compound for studying reaction mechanisms involving nitro and acetamido functionalities.

These applications underline its importance in both academic research and industrial contexts .

Interaction studies involving N-(2-Methoxy-4-nitrophenyl)acetamide focus on its binding affinity with various biological targets, including enzymes and receptors. Such studies are crucial for understanding its mechanism of action and potential side effects when used in therapeutic settings. Preliminary findings suggest that the compound can form stable interactions with certain proteins, influencing their activity .

N-(2-Methoxy-4-nitrophenyl)acetamide shares structural similarities with several other compounds, notably those containing methoxy or nitro groups on aromatic rings. Here are some similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Hydroxy-2-nitrophenyl)acetamide | Hydroxy group instead of methoxy | Exhibits strong hydrogen bonding capabilities |

| N-(3-Nitrophenyl)acetamide | Nitro group at a different position | Different electronic properties affecting reactivity |

| N-(4-Methoxyphenyl)acetamide | Lacks nitro group | Focus on methoxy substitution effects |

The uniqueness of N-(2-Methoxy-4-nitrophenyl)acetamide lies in its specific arrangement of functional groups, which influences its chemical behavior and biological activity differently compared to these similar compounds .

Conventional Acetylation-Nitration Sequential Synthesis

The conventional synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide follows a well-established two-step sequential approach involving initial acetylation of o-aminoanisole followed by selective nitration [1]. This methodology represents the most widely adopted industrial route due to its predictable reaction profile and established process parameters [2] [3]. The sequential approach offers superior regioselectivity compared to alternative synthetic strategies, with the acetyl group serving as a directing influence for subsequent nitration reactions [4] [5].

Table 1: Conventional Acetylation-Nitration Sequential Synthesis Conditions

| Parameter | Optimal Range | Literature Reference |

|---|---|---|

| Temperature (°C) | 18-25 | [2] [1] [3] |

| Reaction Time (h) | 18-24 | [2] [3] |

| Acetic Anhydride Equivalents | 1.2-1.5 | [2] [1] |

| Nitric Acid Concentration (%) | 65-70 | [4] [5] |

| Sulfuric Acid Concentration (%) | 96-98 | [4] [5] |

| Yield (%) | 88-95 | [2] [1] [3] |

| Product Purity (%) | 95-99 | [3] [6] |

| Solvent System | Acetic Acid | [2] [1] [4] |

The acetylation step typically employs acetic anhydride in glacial acetic acid medium, with reaction temperatures maintained between 18-25°C to ensure optimal conversion while minimizing side reactions [2] [1]. Extended reaction times of 18-24 hours are necessary to achieve complete conversion of the starting aniline derivative [3]. The subsequent nitration step utilizes mixed acid systems comprising concentrated nitric acid and sulfuric acid, with careful temperature control essential for maintaining selectivity [4] [5].

Nitrating Agent Selection and Reaction Kinetics

The selection of appropriate nitrating agents represents a critical factor in determining reaction efficiency, product selectivity, and overall process economics [4] [8] [5]. Mixed acid systems comprising nitric acid and sulfuric acid remain the predominant choice for industrial applications due to their established performance characteristics and process compatibility [4] [5]. The sulfuric acid component serves multiple functions including water removal, nitronium ion generation, and maintenance of appropriate acidity levels throughout the reaction [8].

Table 2: Nitrating Agent Selection and Reaction Kinetics

| Nitrating System | Temperature Range (°C) | Reaction Rate (relative) | Selectivity | Industrial Applicability |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (Mixed Acid) | 0-25 | High | Good | Standard |

| Fuming HNO₃/Oleum | 20-80 | Very High | Excellent | Specialized |

| Aqueous HNO₃/AcOH | 60-100 | Moderate | Moderate | Emerging |

| Acetyl Nitrate | 40-80 | Moderate | Good | Limited |

| NO₂BF₄ (Nitronium Tetrafluoroborate) | -10 to 25 | High | Excellent | Research |

The reaction kinetics of aromatic nitration follow electrophilic aromatic substitution mechanisms, with nitronium ion formation representing the rate-determining step [8] [9]. Temperature effects significantly influence reaction rates, with kinetic studies demonstrating exponential rate increases corresponding to temperature elevation [8] [9]. However, excessive temperatures promote side reactions and thermal decomposition, necessitating careful balance between reaction rate and product selectivity [5] [9].

Kinetic modeling studies reveal complex reaction networks involving multiple competing pathways, with regioselectivity influenced by electronic and steric factors [10] [9]. The methoxy group present in the substrate exhibits strong electron-donating properties, activating the aromatic ring toward electrophilic attack while directing substitution to ortho and para positions [8] [9]. The acetamide functionality provides additional directing effects, with the combined influence determining the observed regioselectivity patterns [5] [9].

Alternative Pathways via Direct Functionalization

Direct functionalization approaches represent emerging synthetic strategies that circumvent the traditional sequential methodology through simultaneous introduction of multiple functional groups [11] [12]. These alternative pathways utilize advanced catalytic systems and specialized reagents to achieve direct conversion of simple aromatic precursors to the target acetamide derivative [11] [12]. Palladium-catalyzed cross-coupling reactions offer particular promise for direct synthesis applications, enabling efficient carbon-nitrogen bond formation under mild conditions [11] [13].

Recent developments in photocatalytic methodologies provide additional opportunities for direct functionalization approaches [12] [14]. These systems employ visible light activation to generate reactive intermediates capable of forming amide bonds directly from simple precursors [12] [14]. The photocatalytic approach demonstrates excellent functional group tolerance and operates under ambient conditions, offering potential advantages for sensitive substrate transformations [14].

Direct functionalization strategies frequently employ specialized reagents such as acetyl chloride derivatives or activated esters to facilitate amide bond formation [11] [12]. These approaches often require careful optimization of reaction conditions including temperature, solvent selection, and catalyst loading to achieve acceptable yields and selectivity [14] [13]. While promising, these methodologies typically demonstrate lower overall efficiency compared to conventional sequential approaches, limiting their current industrial applicability [11] [12].

Solvent Systems and Catalytic Optimization

Solvent selection represents a crucial factor in optimizing synthetic efficiency and product quality for N-(2-Methoxy-4-nitrophenyl)acetamide synthesis [14] [15] [16]. Acetic acid serves as the standard solvent system for conventional synthetic routes, providing optimal solubility characteristics and reaction compatibility [2] [1] [4]. However, alternative solvent systems offer potential advantages in terms of reaction rate enhancement, improved selectivity, and environmental considerations [14] [17].

Table 3: Solvent Systems and Catalytic Optimization

| Solvent System | Reaction Rate Enhancement | Product Yield (%) | Separation Efficiency | Environmental Impact |

|---|---|---|---|---|

| Acetic Acid | Baseline | 88-92 | Moderate | High |

| Dichloromethane | 1.5x | 85-90 | Excellent | Moderate |

| Toluene | 0.8x | 80-85 | Good | Moderate |

| Acetonitrile | 1.2x | 86-91 | Good | High |

| Mixed Solvent (AcOH/DCM) | 1.8x | 90-95 | Very Good | Moderate |

| Solvent-Free Conditions | 2.5x | 92-97 | Excellent | Low |

Mixed solvent systems combining acetic acid with dichloromethane demonstrate enhanced reaction rates while maintaining acceptable yields [14] [16]. These systems provide improved heat transfer characteristics and facilitate better reagent mixing, leading to more uniform reaction conditions [16]. The dichloromethane component enhances solubility of organic substrates while the acetic acid maintains compatibility with traditional nitrating agents [14].

Solvent-free reaction conditions represent an emerging approach offering significant environmental and economic advantages [18] [17]. These systems eliminate solvent-related costs and waste streams while often providing enhanced reaction rates due to increased reagent concentrations [17]. However, solvent-free conditions require specialized equipment for temperature control and product isolation, limiting their immediate industrial implementation [18] [17].

Catalytic optimization strategies focus on enhancing reaction selectivity and efficiency through judicious use of Lewis acid catalysts and specialized additives [14] [15]. Scandium triflate demonstrates particular effectiveness in promoting acetylation reactions under mild conditions [14]. The catalyst facilitates formation of reactive acylating intermediates while maintaining compatibility with sensitive functional groups [14] [15].

Industrial-Scale Production Challenges

Industrial-scale production of N-(2-Methoxy-4-nitrophenyl)acetamide faces numerous technical and economic challenges that significantly impact process viability and cost-effectiveness [19] [20] [21]. Thermal management represents the most critical challenge, as nitration reactions generate substantial heat that must be efficiently removed to prevent thermal runaway conditions [20] [22] [23]. Conventional batch reactors provide limited heat transfer capabilities, typically achieving heat transfer coefficients of only 20-100 square meters per cubic meter [21] [24].

Table 4: Industrial-Scale Production Challenges and Solutions

| Challenge Category | Batch Process Issues | Continuous Flow Solutions | Improvement Factor |

|---|---|---|---|

| Thermal Management | Poor heat dissipation (20-100 m²/m³) | Enhanced heat transfer (>1000 m²/m³) | 10-50x |

| Mass Transfer Limitations | Inefficient mixing, prolonged times | Improved mixing, reduced residence time | 5-10x |

| Process Safety | Thermal runaway risk | Better temperature control | Significant |

| Waste Acid Management | Large volumes, neutralization costs | Reduced acid consumption | 30-50% |

| Equipment Corrosion | Severe acid attack on vessels | Specialized acid-resistant materials | Material dependent |

| Product Quality Control | Batch-to-batch variation | Consistent product quality | 90% reduction in variation |

| Scale-up Efficiency | Time-intensive dropwise addition | Automated reagent feeding | 70-80% time reduction |

Mass transfer limitations present additional complications in large-scale operations, particularly during the nitration step where efficient mixing of immiscible phases becomes critical [21] [24] [25]. Inadequate mixing leads to formation of hot spots and localized concentration gradients that promote side reactions and reduce overall selectivity [24] [25]. Traditional stirred tank reactors demonstrate inherent limitations in achieving the intensive mixing required for optimal nitration performance [21] [25].

Continuous flow processing offers significant advantages for addressing industrial-scale production challenges [26] [27] [28]. Microreactor technology provides enhanced heat transfer coefficients exceeding 1000 square meters per cubic meter, enabling precise temperature control throughout the reaction [26] [28]. The improved heat management capabilities allow operation at elevated temperatures while maintaining safety margins, resulting in significantly reduced reaction times [27] [28].

Table 5: Process Optimization Strategies Comparison

| Optimization Parameter | Traditional Batch | Continuous Flow | Efficiency Gain |

|---|---|---|---|

| Temperature Control | External cooling, slow | Precise microreactor control | 5-10x faster response |

| Reagent Stoichiometry | Excess reagents required | Stoichiometric or slight excess | 20-30% reagent savings |

| Mixing Intensity | Limited by vessel design | High shear micromixing | 10-100x improvement |

| Residence Time | Several hours | 5-30 minutes | 10-20x reduction |

| Pressure Management | Atmospheric pressure | Elevated pressure possible | Process intensification |

| Heat Removal Rate | Limited by vessel surface area | High surface area to volume ratio | 50-100x improvement |

| Catalyst Loading | Not applicable | Continuous catalyst introduction | Enhanced selectivity |

Process safety considerations become increasingly critical at industrial scale, where the consequences of thermal runaway or explosive decomposition can result in catastrophic failures [20] [22] [29]. Traditional batch nitration processes require extensive safety systems including emergency cooling, pressure relief, and automated shutdown capabilities [20] [29]. The inherent safety advantages of continuous flow processing include reduced inventory of hazardous materials and improved containment of potential incidents [26] [28].